Sodium 1-methyl cis-camphorate
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Overview
Description
Sodium 1-methyl cis-camphorate is a chemical compound with the molecular formula C11H17NaO4. It is a sodium salt derivative of camphor, a bicyclic monoterpene ketone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1-methyl cis-camphorate typically involves the esterification of camphor followed by saponification and neutralization with sodium hydroxide. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired stereochemistry is achieved .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using camphor and methanol, followed by hydrolysis and neutralization. The use of continuous reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium 1-methyl cis-camphorate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, especially at the ester functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines are used under basic conditions.
Major Products Formed:
Oxidation: Formation of camphoric acid derivatives.
Reduction: Formation of camphor alcohol derivatives.
Substitution: Formation of various substituted camphorates.
Scientific Research Applications
Sodium 1-methyl cis-camphorate has diverse applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Employed in the study of enzyme-substrate interactions due to its unique stereochemistry.
Medicine: Investigated for its potential anti-inflammatory and analgesic properties.
Industry: Utilized in the production of chiral materials and as a precursor in the synthesis of other complex organic compounds
Mechanism of Action
The mechanism of action of sodium 1-methyl cis-camphorate involves its interaction with specific molecular targets, such as enzymes and receptors. Its stereochemistry allows it to fit into active sites of enzymes, influencing their activity. The pathways involved include modulation of enzyme kinetics and alteration of receptor binding affinities .
Comparison with Similar Compounds
- Sodium camphorate
- Sodium 1-methyl trans-camphorate
- Sodium 3-methyl camphorate
Comparison: Sodium 1-methyl cis-camphorate is unique due to its specific cis-configuration, which imparts distinct stereochemical properties compared to its trans and other methylated counterparts. This uniqueness makes it particularly valuable in chiral synthesis and as a research tool in stereochemistry .
Properties
CAS No. |
61043-04-7 |
---|---|
Molecular Formula |
C11H17NaO4 |
Molecular Weight |
236.24 g/mol |
IUPAC Name |
sodium;(1R,3S)-3-methoxycarbonyl-2,2,3-trimethylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C11H18O4.Na/c1-10(2)7(8(12)13)5-6-11(10,3)9(14)15-4;/h7H,5-6H2,1-4H3,(H,12,13);/q;+1/p-1/t7-,11+;/m0./s1 |
InChI Key |
PKYIOHOCVMTMTM-VNYQHEISSA-M |
Isomeric SMILES |
C[C@@]1(CC[C@H](C1(C)C)C(=O)[O-])C(=O)OC.[Na+] |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)OC)C(=O)[O-])C.[Na+] |
Origin of Product |
United States |
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